molecular formula C16H14FN5OS B4756956 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide

Cat. No. B4756956
M. Wt: 343.4 g/mol
InChI Key: PJXABGJAWOSWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide, also known as FPTA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FPTA has been found to inhibit the activity of several enzymes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), which are involved in lipid metabolism.

Scientific Research Applications

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor activity in several types of cancer cells, including breast, prostate, and lung cancer. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has also been found to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide inhibits the activity of several enzymes involved in lipid metabolism, including FAS and ACC. FAS is responsible for the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. ACC is involved in the regulation of fatty acid synthesis and oxidation. By inhibiting these enzymes, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide reduces the availability of fatty acids and impairs the growth and survival of cancer cells. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide also has anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has been found to have several biochemical and physiological effects. In cancer cells, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide inhibits cell proliferation and induces apoptosis. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide also reduces the expression of several genes involved in cell cycle regulation and angiogenesis. In addition, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has been found to reduce the levels of several inflammatory mediators, including prostaglandins and cytokines. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide is its specificity for FAS and ACC, which makes it a useful tool for studying lipid metabolism in cells. 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has some limitations for lab experiments. Its synthesis method is complex and requires several steps, which may limit its availability and reproducibility. In addition, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide has poor solubility in aqueous solutions, which may limit its use in cell culture experiments.

Future Directions

There are several future directions for the study of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide. One area of research is the development of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide analogs with improved potency and selectivity for FAS and ACC. Another area of research is the investigation of the role of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide in lipid metabolism and its potential therapeutic applications in metabolic diseases such as obesity and diabetes. Finally, the neuroprotective effects of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide need to be further explored, and its potential use in the treatment of neurodegenerative diseases should be investigated.

properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-12-6-8-14(9-7-12)22-15(19-20-21-22)10-24-11-16(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXABGJAWOSWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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